Cas no 143706-79-0 (1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol)

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol structure
143706-79-0 structure
商品名:1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol
CAS番号:143706-79-0
MF:C11H9F3N2O
メガワット:242.197172880173
MDL:MFCD16616707
CID:1313958
PubChem ID:10083077

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

    • 1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol
    • DTXSID101220981
    • 1-Benzyl-5-hydroxy-3-(trifluoromethyl)pyrazole
    • 2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one
    • AEZWELOKOGULQG-UHFFFAOYSA-N
    • AKOS015157568
    • SCHEMBL15148105
    • AGECVHWNUIFTCE-UHFFFAOYSA-N
    • 1-(phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • 143706-79-0
    • MFCD16616707
    • MDL: MFCD16616707
    • インチ: InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2
    • InChIKey: AGECVHWNUIFTCE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 242.06669740g/mol
  • どういたいしつりょう: 242.06669740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 32.3Ų

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB400451-1g
1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; .
143706-79-0 97%
1g
€699.00 2024-07-23
abcr
AB400451-1 g
1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; .
143706-79-0 97%
1g
€699.00 2022-03-02

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 関連文献

1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-olに関する追加情報

Introduction to 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 143706-79-0)

1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, identified by the CAS number 143706-79-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, particularly the presence of a benzyl group and a trifluoromethyl substituent, contribute to its unique chemical properties and biological interactions, making it a subject of extensive study in drug discovery and development.

The benzyl group in 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol introduces a hydrophobic moiety that can enhance binding affinity to biological targets, while the trifluoromethyl group is known for its ability to modulate metabolic stability and pharmacokinetic profiles. These structural elements have been strategically incorporated to optimize the compound's interaction with biological systems, particularly in the context of developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Studies have demonstrated that the trifluoromethyl group can significantly influence the electronic distribution within the molecule, thereby affecting its binding mode to enzymes and receptors. This has opened up new avenues for designing molecules with enhanced efficacy and selectivity, particularly in the treatment of inflammatory diseases, cancer, and infectious disorders.

In the realm of medicinal chemistry, 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been explored as a lead compound for further derivatization. Researchers have synthesized various analogs to evaluate their biological activity and pharmacological effects. Preliminary findings suggest that modifications to the benzyl and trifluoromethyl groups can lead to compounds with improved solubility, bioavailability, and target specificity. These findings are particularly relevant in the context of developing next-generation drugs that address unmet medical needs.

The pyrazole core of 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is also known for its role in antimicrobial and anti-inflammatory applications. Recent studies have highlighted its potential in inhibiting enzymes involved in bacterial virulence and inflammation pathways. The trifluoromethyl substitution enhances these effects by stabilizing key intermediates in enzymatic reactions, thereby increasing the compound's therapeutic potential. This has prompted further investigation into its use as an antimicrobial agent and as a component in combination therapies.

Moreover, the synthesis of 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been optimized using modern synthetic techniques to improve yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient production processes, reducing environmental impact while maintaining high chemical integrity. These advancements are crucial for scaling up production for preclinical and clinical studies.

The pharmacokinetic profile of 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been thoroughly evaluated using non-invasive imaging techniques and bioavailability assays. Results indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for oral administration. This is a significant advantage in drug development, as it simplifies dosing regimens and improves patient compliance.

Future research on 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol will likely focus on elucidating its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to determine how the compound interacts with biological targets. Additionally, structure-based drug design approaches will be utilized to refine its structure further, enhancing its therapeutic efficacy.

The integration of artificial intelligence (AI) into drug discovery has also shown promise in accelerating the development of compounds like 1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. AI-driven platforms can predict novel molecular structures with desired properties, reducing the time required for hit identification and lead optimization. This interdisciplinary approach combines traditional medicinal chemistry expertise with cutting-edge computational tools to streamline drug development pipelines.

In conclusion, 1-benzyl - 3 - (trif luoro methyl) - 1 H - py ra z ol - 5 - ol (CAS No . 143706 - 79 - 0 ) represents a promising candidate for further pharmaceutical exploration . Its unique structural features , combined with recent advances i n synthetic chemist ry an d computational biology , position it as a valuable tool i n developi ng novel therapeutic agents . As research continues , we can expect more insights i nto its biological activities an d potential medical applications . p >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:143706-79-0)1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol
A1132975
清らかである:99%
はかる:1g
価格 ($):414.0